molecular formula C10H9NO4 B12858744 Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-

Cat. No.: B12858744
M. Wt: 207.18 g/mol
InChI Key: JELJAHRFWBXQQI-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- is a chemical compound with the molecular formula C10H9NO4 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(2-oxo-4-oxazolidinyl)- typically involves the reaction of benzoic acid derivatives with oxazolidinone precursors. One common method is the condensation reaction between benzoic acid and 2-oxo-4-oxazolidinone under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 3-(2-oxo-4-oxazolidinyl)- involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

3-(2-oxo-1,3-oxazolidin-4-yl)benzoic acid

InChI

InChI=1S/C10H9NO4/c12-9(13)7-3-1-2-6(4-7)8-5-15-10(14)11-8/h1-4,8H,5H2,(H,11,14)(H,12,13)

InChI Key

JELJAHRFWBXQQI-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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